molecular formula C14H16N4OS B2714935 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034523-44-7

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2714935
CAS No.: 2034523-44-7
M. Wt: 288.37
InChI Key: XFXAICSRGWPMBB-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide is an organic compound that features a unique combination of a thiophene ring, a triazole ring, and a cyclohexene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide derivative of thiophene and an alkyne derivative are reacted under copper(I) catalysis to form the 1,2,3-triazole ring.

  • Attachment of the Cyclohexene Carboxamide Group: : The triazole intermediate is then reacted with cyclohex-3-enecarboxylic acid or its derivatives. This step typically involves amide bond formation, which can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The triazole ring is relatively stable, but the cyclohexene moiety can be hydrogenated to form cyclohexane derivatives.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for hydrogenation of the cyclohexene ring.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its triazole and thiophene moieties, which are known to exhibit biological activity. It could be explored for its antimicrobial, antifungal, or anticancer properties. The cyclohexene carboxamide group may enhance its binding affinity to biological targets.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, the triazole ring could interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring might enhance the compound’s ability to penetrate cell membranes, while the cyclohexene carboxamide group could improve binding specificity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide
  • N-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide
  • N-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide

Uniqueness

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. The combination of the triazole and cyclohexene carboxamide groups also provides a distinct structural framework that can be exploited for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(11-4-2-1-3-5-11)15-8-12-9-18(17-16-12)13-6-7-20-10-13/h1-2,6-7,9-11H,3-5,8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXAICSRGWPMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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